N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a pyrazole ring, and a tetrazole ring, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the tetrazole moiety, and finally, the attachment of the pyridine ring. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the tetrazole ring, which may affect its chemical and biological properties.
1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the pyridine ring, which may influence its reactivity and applications.
These comparisons highlight the uniqueness of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE and its potential advantages in various applications.
Properties
Molecular Formula |
C19H18N8O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N8O2/c1-13-10-14(2)27(17(28)11-13)23-19(29)16-8-9-25(21-16)12-26-22-18(20-24-26)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,29) |
InChI Key |
GZKLTOZUYOKQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=NN(C=C2)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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